molecular formula C7H9ClN2O B1301876 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride CAS No. 128249-59-2

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride

Cat. No. B1301876
CAS RN: 128249-59-2
M. Wt: 172.61 g/mol
InChI Key: ALEXVLREJYSWDY-UHFFFAOYSA-N
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Description

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride, commonly referred to as EMPC, is a chemical compound used in a variety of scientific applications. It is an organic compound with a molecular formula of C5H7ClN2O and a molecular weight of 142.57 g/mol. EMPC is an important reagent for the synthesis of many organic compounds and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis of Complex Compounds

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride is used in the synthesis of complex organic compounds. For instance, it reacts with other compounds such as ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate to form novel compounds with specific molecular structures and orientations. These reactions often result in the formation of new compounds with distinct physical and chemical properties, contributing to the exploration of new materials in organic chemistry (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009).

Crystal Structure Analysis

This chemical is also pivotal in the study of crystal structures. When it reacts with certain compounds, it forms crystals that can be analyzed using X-ray diffraction. This analysis helps understand the spatial arrangement of atoms in the crystal, providing insights into the properties and behavior of the material. For example, studies involving the synthesis of pyrazole derivatives have used X-ray diffraction to determine the molecular and crystal structure of these compounds (L. Minga, 2005).

Precursor for Ligands and Catalysts

This compound serves as a precursor in the synthesis of ligands and catalysts. These ligands and catalysts are crucial in various chemical reactions, including those used in pharmaceutical research and material science. By modifying the pyrazole core and its substituents, researchers can develop new compounds with desirable properties for specific applications (D. Grotjahn et al., 2002).

Development of Coordination Polymers

The compound is utilized in the creation of coordination polymers. These polymers, made by combining metal ions with organic ligands, have potential applications in areas like catalysis, gas storage, and separation technologies. Research involving the synthesis of coordination polymers using pyrazole derivatives highlights the versatility and potential of these materials in various scientific fields (M. Cheng et al., 2017).

Safety and Hazards

“1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride” is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

Pyrazole derivatives are an active area of research due to their wide range of biological activities . Future research may focus on the synthesis of new pyrazole derivatives and the exploration of their biological activities .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, such as carboxylases and dehydrogenases. These interactions can lead to the activation or inhibition of these enzymes, affecting the overall metabolic flux within the cell .

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, altering their conformation and activity. This can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects may be observed at very high doses, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it interacts with target biomolecules. The compound’s activity and function can be influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, such as the mitochondria or nucleus, where it can modulate cellular processes .

properties

IUPAC Name

2-ethyl-5-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-3-10-6(7(8)11)4-5(2)9-10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEXVLREJYSWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372047
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128249-59-2
Record name 1-Ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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